molecular formula C17H22N2O12 B12326417 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid

2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid

Cat. No.: B12326417
M. Wt: 446.4 g/mol
InChI Key: XZIZFIVNPXSZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid is a synthetic derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition and signaling processes. This compound is particularly notable for its use as a substrate in enzymatic assays to measure sialidase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid typically involves the glycosylation of neuraminic acid derivatives with p-nitrophenyl groups. The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid (TfOH) or other strong acids to facilitate the glycosylation process. The reaction is usually carried out in anhydrous solvents like dichloromethane at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a substrate in enzymatic assays to measure sialidase activity.

    Biology: Helps in studying the role of sialic acids in cellular recognition and signaling.

    Medicine: Used in the development of diagnostic assays for detecting sialidase activity, which is relevant in various diseases.

    Industry: Employed in the production of glycosylated products and as a standard in quality control assays.

Mechanism of Action

The compound acts as a substrate for sialidase enzymes. Sialidases cleave the glycosidic bond between the sialic acid and the underlying sugar moiety. The presence of the p-nitrophenyl group allows for easy detection of the enzymatic activity, as the cleavage releases p-nitrophenol, which can be quantitatively measured by its absorbance at 405 nm. This makes it a valuable tool in enzymatic assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-O-(p-Nitrophenyl)-alpha-D-N-acetylneuraminic Acid
  • 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid
  • 2-O-(p-Nitrophenyl)-alpha-D-N-acetylneuraminic Acid

Uniqueness

This compound is unique due to its specific glycolyl modification, which can influence its interaction with enzymes and other biomolecules. This modification can affect the compound’s stability, solubility, and reactivity, making it distinct from other neuraminic acid derivatives.

Properties

Molecular Formula

C17H22N2O12

Molecular Weight

446.4 g/mol

IUPAC Name

4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C17H22N2O12/c20-6-11(23)14(25)15-13(18-12(24)7-21)10(22)5-17(31-15,16(26)27)30-9-3-1-8(2-4-9)19(28)29/h1-4,10-11,13-15,20-23,25H,5-7H2,(H,18,24)(H,26,27)

InChI Key

XZIZFIVNPXSZFF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(OC1(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])C(C(CO)O)O)NC(=O)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.